molecular formula C8H13Cl2N3O B2974030 3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride CAS No. 2460757-64-4

3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride

Cat. No. B2974030
CAS RN: 2460757-64-4
M. Wt: 238.11
InChI Key: KAVDSNDVZNTHMH-UHFFFAOYSA-N
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Description

3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride, also known as THPP, is a heterocyclic compound that has been the subject of extensive research due to its potential as a therapeutic agent. THPP has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Antimicrobial Activity

EN300-26983103: and its derivatives have shown promising antimicrobial properties. Researchers have investigated their effects against bacteria and fungi. Notably, these compounds exhibit broad-spectrum activity, inhibiting the growth of various pathogens. The zone of inhibition ranges between 11.3 ± 0.6 and 25.3 ± 0.6 mm. The minimum inhibitory concentration (MIC) varies depending on the pathogenic organism, spanning from 3.91 to 500 µg/mL. The minimum bactericidal/fungicidal concentration (MBC/MFC) is typically 2× to 4× the MIC value .

In-Vitro Cytotoxicity

The efficacy of selected novel pyrimidine derivatives against cancerous cells (Caco-2) and normal cells (Vero) has been explored. Four specific compounds—4, 7b, 10, and 12—demonstrated significant cytotoxicity against Caco-2 cells at low concentrations. Their IC50 values ranged from 65.94 ± 2.36 to 332.48 ± 18.75 µg/mL. In contrast, for normal Vero cells, the IC50 values were higher, ranging from 138.07 ± 8.21 to 332.48 ± 18.75 µg/mL. These findings highlight the potential of these derivatives as targeted anticancer agents .

Synthesis and Characterization

The synthesis of EN300-26983103 derivatives involves incorporating active moieties (such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido-derivatives) with active methylene groups in thiobarbituric acid derivatives at position C-5. Structural characterization is achieved through various spectroscopic techniques, including IR, 1H-NMR, MS, and 13C-NMR .

Other Derivatives

Apart from EN300-26983103 , related compounds like pyrido[2,3-d:6,5-d’]dipyrimidinone and N-acetyl pyrido[2,3-d]pyrimidin acetamide have also been synthesized. These derivatives offer diverse chemical properties and may find applications beyond those discussed here .

Chemical Diversity and Heterocyclic Synthesis

Researchers have explored the chemical diversity of pyrimidine derivatives, including EN300-26983103 . For instance, the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine yielded the anticipated product, pyrimidopyrimidine-thione , in excellent yield .

Other Syntheses

Additionally, novel derivatives involving 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido pyrimidin-4-one have been synthesized. These compounds exhibit interesting properties and are characterized using techniques such as 1H-NMR, FTIR, and elemental analysis .

properties

IUPAC Name

3-amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c9-6-5-10-7-3-1-2-4-11(7)8(6)12;;/h5H,1-4,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVDSNDVZNTHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C(C2=O)N)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride

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